1,2-Dichlorofluoroethane
Overview
Description
1,2-Dichlorofluoroethane is a haloalkane compound with the molecular formula C₂H₃Cl₂F. It is a member of the hydrochlorofluorocarbon family, which are man-made compounds known for their applications in various industrial processes. This compound is characterized by its colorless liquid form and its significant volatility .
Mechanism of Action
Target of Action
1,2-Dichloro-1-fluoroethane, also known as R-132b or HCFC-132b, is a haloalkane and a hydrochlorofluorocarbon
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloro-1-fluoroethane. For instance, it has been detected in the atmosphere at concentrations of up to 0.17 parts per trillion, probably because of its use during the production of other chemicals . Most emissions seem to come from East Asia . It has an Ozone Depletion Potential (ODP) of 0.038 and a 100-year Global Warming Potential (GWP) of 332 .
Biochemical Analysis
Biochemical Properties
1,2-Dichloro-1-fluoroethane plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins. It is metabolized by cytochrome P450 enzymes, particularly cytochrome P450 2E1 . This interaction leads to the formation of metabolites such as 2,2-dichloro-2-fluoroethanol, which is further conjugated with glucuronic acid and excreted in urine . The nature of these interactions involves the oxidation of 1,2-Dichloro-1-fluoroethane, which is a critical step in its metabolic pathway.
Cellular Effects
1,2-Dichloro-1-fluoroethane affects various types of cells and cellular processes. In male rats, exposure to high concentrations of this compound has been associated with testicular interstitial cell hyperplasia and adenoma . Additionally, it has been shown to cause skin and eye irritation, characterized by redness, itching, and inflammation . These effects suggest that 1,2-Dichloro-1-fluoroethane can influence cell signaling pathways and gene expression, leading to adverse cellular outcomes.
Molecular Mechanism
The molecular mechanism of 1,2-Dichloro-1-fluoroethane involves its binding interactions with cytochrome P450 enzymes, leading to its oxidation and subsequent formation of metabolites . This process includes enzyme inhibition or activation, depending on the concentration and exposure duration. The changes in gene expression resulting from these interactions can lead to various cellular effects, including toxicity and carcinogenicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dichloro-1-fluoroethane change over time. Studies have shown that its primary decomposition products include molecular HCl and HF, with secondary products such as CH≡CCl and CH≡CF forming at high vibrational levels . The stability and degradation of 1,2-Dichloro-1-fluoroethane are influenced by factors such as sample gas pressure, pulse number, and pulse energy during photolysis . Long-term exposure can lead to significant changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 1,2-Dichloro-1-fluoroethane vary with different dosages in animal models. At lower concentrations, no neoplastic changes were observed in female rats, while higher concentrations led to increased incidences of testicular interstitial cell hyperplasia and adenoma in male rats . Toxic or adverse effects, such as skin and eye irritation, were also noted at high doses . These findings highlight the importance of dosage in determining the compound’s impact on health.
Metabolic Pathways
1,2-Dichloro-1-fluoroethane is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes . The primary metabolite, 2,2-dichloro-2-fluoroethanol, is conjugated with glucuronic acid and excreted in urine . This metabolic pathway is crucial for the detoxification and elimination of 1,2-Dichloro-1-fluoroethane from the body.
Transport and Distribution
Within cells and tissues, 1,2-Dichloro-1-fluoroethane is transported and distributed through interactions with transporters and binding proteins. It is excreted in the urine as the glucuronide conjugate of its primary metabolite . The distribution of 1,2-Dichloro-1-fluoroethane and its metabolites is influenced by factors such as exposure concentration and duration.
Preparation Methods
1,2-Dichlorofluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of vinylidene chloride with hydrogen fluoride in the presence of a catalyst and a solvent. This reaction typically occurs in the liquid phase and can be catalyzed by titanium tetrafluoride in conjunction with a sulfone solvent . Industrial production methods often involve similar halogen exchange reactions, ensuring high yield and minimal byproducts .
Chemical Reactions Analysis
1,2-Dichlorofluoroethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under strong oxidizing conditions, leading to the formation of toxic gases.
Reduction: The compound can react violently with strong reducing agents, such as active metals.
Substitution: Halogen exchange reactions are common, where chlorine atoms can be replaced by fluorine atoms under specific conditions.
Common reagents used in these reactions include hydrogen fluoride, titanium tetrafluoride, and various solvents like sulfone . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Dichlorofluoroethane has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the production of other fluorinated compounds.
Biology and Medicine:
Industry: It serves as a solvent, foam blowing agent, and in the production of refrigerants.
Comparison with Similar Compounds
1,2-Dichlorofluoroethane can be compared with other similar compounds, such as:
1,1-Dichloro-1-fluoroethane: Another isomer with similar applications but different physical properties.
1,2-Dichloro-1,1-difluoroethane: A compound used as an intermediate in the production of HFC-134a.
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a cleaning agent and refrigerant.
The uniqueness of this compound lies in its specific reactivity and applications in industrial processes, particularly in the production of other fluorinated compounds .
Properties
IUPAC Name |
1,2-dichloro-1-fluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl2F/c3-1-2(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGUMMLYBINOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861926 | |
Record name | 1,2-Dichloro-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-57-9 | |
Record name | 1,2-Dichloro-1-fluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,2-dichloro-1-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro-1-fluoroethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloro-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DICHLOROFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZN8E4G93Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary decomposition pathways of 1,2-Dichloro-1-fluoroethane upon infrared multiphoton excitation?
A1: Research using CO2 laser irradiation revealed that 1,2-Dichloro-1-fluoroethane primarily decomposes through the elimination of molecular HCl and HF. [] HCl elimination is the dominant pathway, producing cis- and trans- CHF=CHCl, and CH2=CFCl. These initial products are vibrationally excited and can undergo secondary photolysis, yielding CH≡CCl, CH≡CF, and CH2=CHF. The research suggests that CH2=CFCl is the key intermediate in this secondary decomposition process, further breaking down via HF and HCl elimination and C-Cl bond rupture. []
Q2: How does pulse duration influence the decomposition of 1,2-Dichloro-1-fluoroethane during infrared multiphoton decomposition?
A2: Studies show that both pulse duration and fluence influence the branching ratio of competitive dissociation channels in 1,2-Dichloro-1-fluoroethane. [] Short pulses (80 ns) result in minimal collisional deactivation, while long pulses (80 ns with a 1 µs tail) allow for significant collisional deactivation at 1 Torr pressure. This difference highlights the importance of intensity-dependent energy transfer processes in the decomposition mechanism. []
Q3: Can 1,2-Dichloro-1-fluoroethane form clathrate hydrates, and how does its structure impact this process?
A3: While the isomer 1,1-dichloro-1-fluoroethane (R141b) readily forms structure II clathrate hydrates at 0°C and atmospheric pressure, 1,2-Dichloro-1-fluoroethane does not. [] Computational studies suggest this difference arises from unfavorable electronic interactions. The specific arrangement of chlorine and fluorine atoms in 1,2-Dichloro-1-fluoroethane leads to significant electron density overlap with the water molecules forming the hydrate cage, making its formation energetically unfavorable. [, ]
Q4: What insights do computational studies provide into the stability of 1,1-dichloro-1-fluoroethane (R141b) within clathrate hydrates?
A4: Density Functional Theory calculations indicate that R141b exhibits stability within both the large and small cages of structure II hydrates. [] Molecular dynamics simulations demonstrate the stability of R141b hydrates up to 265 K. Interestingly, despite hydrogen bonding interactions between the guest R141b and the water host molecules, the R141b molecules demonstrate free rotation within the cage. []
Q5: What spectroscopic techniques have been used to study 1,1-dichloro-1-fluoroethane (R141b) in clathrate hydrates, and what information do they provide?
A5: Raman spectroscopy, combined with vibrational analysis from computational methods, provides insights into the behavior of R141b within clathrate hydrates. [] A notable observation is the shift of the C-Cl stretch mode to a higher frequency (585 cm-1) in the hydrate phase compared to the pure compound. Additionally, this peak exhibits splitting and intensity variations as temperature decreases from 4°C to -4°C, reflecting changes in the hydrate structure and guest-host interactions. []
Q6: What is the metabolic fate of 1,2-Dichloro-1-fluoroethane in rats?
A6: Studies in rats revealed that 1,2-Dichloro-1-fluoroethane undergoes cytochrome P450-dependent oxidation. [] Metabolites identified in urine include inorganic fluoride, chlorofluoroacetic acid, 2-chloro-2-fluoroethanol, and 2-chloro-2-fluoroethyl glucuronide. In vitro studies using rat liver microsomes and expressed human cytochrome P450 2E1 corroborated these findings, identifying fluoride, chlorofluoroacetaldehyde hydrate, and chloroacetic acid as products. []
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